Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a tert-butyl diazenyl group, and a chlorobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-chlorobutanoate with tert-butyl diazene under controlled conditions. The reaction typically requires the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate exerts its effects involves interactions with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be compared with similar compounds such as:
Ethyl 3-chlorobutanoate: Lacks the diazenyl group, making it less reactive in certain reactions.
tert-Butyl diazene: Does not contain the ester or chlorobutanoate moieties, limiting its applications.
Ethyl 3-[(E)-tert-butyldiazenyl]-3-hydroxybutanoate: Contains a hydroxyl group instead of chlorine, altering its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
58496-96-1 |
---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
ethyl 3-(tert-butyldiazenyl)-3-chlorobutanoate |
InChI |
InChI=1S/C10H19ClN2O2/c1-6-15-8(14)7-10(5,11)13-12-9(2,3)4/h6-7H2,1-5H3 |
InChI Key |
CTIHZFCPJNAIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(N=NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.